methyl (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
Overview
Description
Methyl (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxin ring and a pyrrole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin and various pyrrole derivatives. The key steps in the synthesis may involve:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol and formaldehyde under acidic conditions.
Formation of the Pyrrole Ring: Pyrrole derivatives can be synthesized through Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The benzodioxin and pyrrole derivatives are then coupled using reagents such as Grignard reagents or organolithium compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives
Scientific Research Applications
Methyl (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzodioxin ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA replication and protein synthesis, leading to its potential anti-cancer effects. Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl (4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-9-14(16(19)20-2)11(15(18)17-9)7-10-3-4-12-13(8-10)22-6-5-21-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMKOBXJQMAQNS-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C=C2)OCCO3)C(=O)N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC3=C(C=C2)OCCO3)/C(=O)N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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